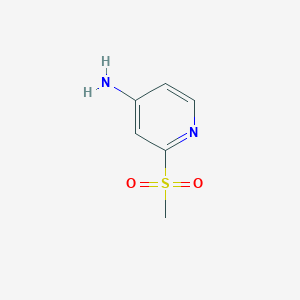

4-Amino-2-(methylsulfonyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfonylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-11(9,10)6-4-5(7)2-3-8-6/h2-4H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGNTKARJQHJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693825 | |

| Record name | 2-(Methanesulfonyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-88-1 | |

| Record name | 2-(Methanesulfonyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-2-(methylsulfonyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Amino-2-(methylsulfonyl)pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the specific functionalization with an amino group at the 4-position and a methylsulfonyl group at the 2-position imparts unique physicochemical properties that are valuable in the design of novel therapeutic agents.[1] This document will delve into the strategic considerations for constructing this molecule, detailing plausible synthetic routes, step-by-step experimental protocols, and the chemical reasoning behind the methodological choices. All key claims and protocols are substantiated with citations to authoritative sources.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

Pyridine and its derivatives are fundamental building blocks in the development of new pharmaceuticals, owing to their presence in a vast number of biologically active compounds.[1] Their ability to engage in hydrogen bonding and their unique electronic properties make them privileged scaffolds in medicinal chemistry. The target molecule, this compound, combines a basic amino group, which can be crucial for target engagement and modulating pharmacokinetic properties, with a strongly electron-withdrawing methylsulfonyl group, which can influence the acidity of the pyridine nitrogen and the overall electronic distribution of the ring. This combination of functionalities makes it a versatile intermediate for further chemical elaboration in drug discovery programs.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The core challenge lies in the selective introduction of the amino and methylsulfonyl groups at the 2- and 4-positions of the pyridine ring. Two primary strategies emerge, primarily differing in the sequence of introducing these functional groups.

Key Precursors and Transformations:

-

4-Amino Group: A common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group.[2] This suggests that a 4-nitropyridine derivative would be a key intermediate.

-

2-Methylsulfonyl Group: This group is most readily prepared by the oxidation of a corresponding 2-methylthioether.[2][3]

-

2-Methylthio Group: The methylthio group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction on a suitable 2-halopyridine precursor, such as 2-chloropyridine, using a sulfur nucleophile like sodium thiomethoxide.[4][5]

Based on these considerations, two plausible synthetic pathways are outlined below.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through two primary routes, each with its own set of advantages and challenges. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.

Pathway A: From 2-Chloropyridine via 2-(Methylthio)pyridine Intermediate

This pathway commences with the introduction of the sulfur functionality, followed by nitration and subsequent reduction and oxidation steps.

Diagram of Synthetic Pathway A

Caption: A plausible synthetic route to this compound starting from 2-Chloropyridine.

Pathway B: From 2-Chloropyridine via 2-Chloro-4-nitropyridine Intermediate

This alternative pathway begins with the nitration of the pyridine ring, followed by the introduction of the sulfur moiety, and concludes with the reduction of the nitro group and oxidation of the thioether.

Diagram of Synthetic Pathway B

Caption: An alternative synthetic route involving the early nitration of the pyridine ring.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a step-by-step guide for the synthesis of this compound.

Synthesis of Key Intermediates

This protocol is a crucial first step in Pathway B.

-

Reaction Setup: In a well-ventilated fume hood, cool 1.5 liters of concentrated sulfuric acid to 0°C in a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel.[6]

-

Addition of 2-Chloropyridine-N-oxide: Portion-wise, add 1058 grams (6.06 moles) of 2-chloropyridine-N-oxide to the cooled sulfuric acid over a period of 5 hours, maintaining the internal temperature between 5-10°C.[6]

-

Nitration: Add 590 ml of 90% nitric acid dropwise to the reaction mixture, ensuring the temperature is maintained.[6]

-

Exothermic Reaction: After the addition of nitric acid, heat the mixture to 80°C. An exothermic reaction will cause the temperature to rise to approximately 115°C.[6]

-

Reaction Completion: Maintain the reaction temperature at 100°C for four hours.[6]

-

Work-up: Cool the reaction mixture and carefully pour it into 12 liters of ice.[6]

-

Isolation: Collect the resulting solid by filtration and wash it three times with 1-liter portions of water. Dry the solid to yield 2-chloro-4-nitropyridine-N-oxide.[6]

This protocol describes the deoxygenation of the N-oxide.

-

Reaction Setup: To a solution of 2-chloro-4-nitropyridine-N-oxide (1.70 g, 9.74 mmol) in anhydrous chloroform (25 mL), slowly add phosphorus trichloride (4.2 mL, 48.7 mmol) at room temperature.[7]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature overnight.[7]

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto ice.[7]

-

Neutralization and Extraction: Basify the mixture to a pH of 7-8 with a saturated aqueous sodium bicarbonate solution and extract with chloroform twice.[7]

-

Purification: Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-chloro-4-nitropyridine as a solid.[7]

This intermediate is common to both proposed pathways.

-

Nucleophilic Aromatic Substitution: The synthesis of the precursor, 4-nitro-2-(methylthio)pyridine, is achieved by reacting 2-chloro-4-nitropyridine with sodium thiomethoxide in a suitable solvent such as ethanol, with microwave heating being an efficient method.[4]

-

Reduction of the Nitro Group: The reduction of 4-nitro-2-(methylthio)pyridine to 4-amino-2-(methylthio)pyridine is a standard transformation.[2] This can be effectively carried out using iron powder in a refluxing acidic medium, such as acetic acid.[8] A typical procedure involves adding iron powder to a solution of the nitro compound in glacial acetic acid and heating to reflux for 1-1.5 hours.[8] The reaction is monitored by TLC until the starting material is consumed.[8]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to 7-8 with an aqueous sodium hydroxide solution. The product is then extracted with a suitable organic solvent, such as diethyl ether. The organic layer is washed, dried, and concentrated. Recrystallization can be performed to obtain the pure product.[8]

Final Step: Oxidation to this compound

The final step in both pathways is the oxidation of the methylthio group to the methylsulfonyl group.

-

Oxidation Reaction: The oxidation of the methylthio group in 4-amino-2-(methylthio)pyridine to the corresponding sulfone can be achieved using an oxidizing agent such as hydrogen peroxide in acetic acid.[3]

-

Reaction Conditions: The reaction is typically carried out by treating a solution of the thioether in acetic acid with an excess of 30% hydrogen peroxide and heating the mixture.[3] The progress of the reaction should be monitored by a suitable analytical technique like TLC or LC-MS.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product can be isolated by precipitation or extraction. Further purification may be necessary and can be achieved by recrystallization or column chromatography.

Data Summary

| Compound | Starting Material | Key Reagents | Typical Yield | Reference |

| 2-Chloro-4-nitropyridine-N-oxide | 2-Chloropyridine-N-oxide | Conc. H₂SO₄, 90% HNO₃ | High | [6] |

| 2-Chloro-4-nitropyridine | 2-Chloro-4-nitropyridine-N-oxide | PCl₃, Chloroform | 78% | [7][9] |

| 4-Amino-2-(methylthio)pyridine | 4-Nitro-2-(methylthio)pyridine | Fe, Acetic Acid | High | [2][8] |

| This compound | 4-Amino-2-(methylthio)pyridine | H₂O₂, Acetic Acid | Good | [3] |

Conclusion and Future Perspectives

The synthesis of this compound can be successfully achieved through well-established organic transformations. The choice between the two primary pathways presented will likely be dictated by laboratory-specific factors. Both routes offer a reliable means to access this valuable building block for drug discovery. Future work could focus on the development of more atom-economical and environmentally benign synthetic methods, potentially exploring catalytic C-H amination or sulfonation strategies to further streamline the synthesis. The versatility of the amino and methylsulfonyl groups in this scaffold will undoubtedly continue to make it a valuable tool for medicinal chemists in the pursuit of novel therapeutics.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]

- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. 2-Chloro-4-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 9. 2-Chloro-4-nitropyridine | 23056-36-2 [chemicalbook.com]

physicochemical properties of 4-Amino-2-(methylsulfonyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic building block of increasing interest in medicinal and agricultural chemistry. The document is structured to deliver not only core data but also the scientific rationale behind its determination, reflecting an approach grounded in experimental integrity. We will explore the compound's chemical identity, core physical properties, and spectroscopic characteristics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of key parameters such as melting point, solubility, and pKa. These methodologies are presented to ensure that researchers can validate and expand upon the data provided herein. The synthesis of this information is intended to empower scientists in drug discovery and development to effectively utilize this versatile chemical entity in their research endeavors.

Chemical Identity and Structure

This compound is a substituted pyridine derivative featuring an amine group at the 4-position and a methylsulfonyl group at the 2-position.[1] These functional groups provide multiple sites for chemical modification, making it a valuable intermediate for synthesizing more complex heterocyclic systems.[1] The electron-withdrawing nature of the methylsulfonyl group and the electron-donating character of the amino group create a unique electronic profile on the pyridine ring, influencing its reactivity and physicochemical behavior.

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(methylsulfonyl)pyridin-4-amine | [2] |

| CAS Number | 944401-88-1 | [3][4] |

| Molecular Formula | C₆H₈N₂O₂S | [4][5] |

| Molecular Weight | 172.21 g/mol | [4] |

| InChI Key | AVGNTKARJQHJRN-UHFFFAOYSA-N |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence everything from reaction kinetics to ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. While specific experimental data for this compound is not widely published, we can infer properties from related structures and outline the methods for their precise determination.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Range | Notes |

| Physical State | Solid | Based on related aminopyridine structures.[6][7] |

| Melting Point | Data not available | Related compounds: 4-Amino-2-methylpyridine (96-99 °C), 4-Amino-2-(trifluoromethyl)pyridine (58-62 °C).[7][8] |

| Boiling Point | Data not available | Likely to decompose at higher temperatures before boiling under atmospheric pressure. |

| Solubility | Sparingly soluble in water (predicted) | An isomer, 2-Amino-5-(methylsulfonyl)pyridine, has a water solubility of 28 g/L.[9] Expected to be soluble in polar organic solvents like DMSO and DMF. |

| pKa | Data not available | The pyridine nitrogen is basic. The amino group contributes to basicity, while the sulfonyl group is strongly electron-withdrawing, which will decrease the basicity relative to unsubstituted aminopyridines. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Based on the molecular structure, the following spectral characteristics are anticipated for this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. A singlet for the methyl (CH₃) protons of the sulfonyl group would likely appear around 3.0-3.3 ppm. The aromatic protons on the pyridine ring would appear as distinct multiplets or doublets in the aromatic region (typically 6.5-8.5 ppm). The amino (NH₂) protons would present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display six distinct signals for the six carbon atoms in the molecule. The methyl carbon would be found upfield, while the five carbons of the pyridine ring would be in the aromatic region, with their specific shifts influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands would include: N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), S=O symmetric and asymmetric stretching for the sulfonyl group (around 1150 cm⁻¹ and 1350 cm⁻¹, respectively), and C=C/C=N stretching vibrations characteristic of the pyridine ring (1400-1600 cm⁻¹).[10][11]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 172.03 (for the monoisotopic mass).[9] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation may involve the loss of SO₂ or CH₃SO₂.

Experimental Protocols for Property Determination

To ensure scientific rigor, direct experimental measurement of physicochemical properties is paramount. The following section details standardized protocols for determining the melting point, solubility, and pKa.

Melting Point Determination (Capillary Method)

Causality : The melting point is a fundamental indicator of a solid compound's purity. A sharp melting range (typically <1 °C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities that disrupt the crystal lattice. This method relies on the precise visual detection of the phase transition from solid to liquid under controlled heating.

Methodology :

-

Sample Preparation : Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading : Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.

-

Apparatus Setup : Place the loaded capillary into a calibrated melting point apparatus.

-

Heating : Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

-

Data Acquisition : Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

Causality : Solubility dictates a compound's behavior in aqueous media, which is critical for drug development (e.g., formulation, dissolution) and environmental science. The shake-flask method is the gold standard, ensuring that a saturated solution is achieved at equilibrium, providing a thermodynamically accurate measurement.

Methodology :

-

Preparation : Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution, e.g., pH 7.4) in a sealed, screw-cap vial.

-

Equilibration : Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Filtration : Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates. The filter material should be validated for low compound binding.

-

Quantification : Dilute the filtered saturated solution with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/L or µM.

pKa Determination (Potentiometric Titration)

Causality : The pKa value quantifies the acidity or basicity of a molecule's ionizable groups. For this compound, determining the pKa of the pyridine nitrogen is crucial for predicting its charge state at different physiological pH values, which affects its solubility, membrane permeability, and receptor binding. Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the ionization constant.

Diagram 2: Workflow for Potentiometric pKa Determination

A step-by-step process for determining pKa via potentiometric titration.

Methodology :

-

Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 1-10 mM).

-

pH Meter Calibration : Calibrate a high-precision pH meter using at least three standard buffer solutions that bracket the expected pKa.

-

Titration Setup : Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode and a titrant delivery tip into the solution.

-

Titration : Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

-

Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point, where half of the basic sites have been protonated. This point corresponds to the flattest region of the buffer zone in the titration curve.

Applications in Research and Drug Development

Substituted pyridines are foundational scaffolds in modern chemistry. While specific applications of this compound are not extensively detailed in public literature, its structure is analogous to other intermediates used in the synthesis of high-value molecules.

-

Medicinal Chemistry : The 4-aminopyridine motif is present in numerous biologically active compounds. For instance, related structures like 4-Amino-2-(trifluoromethyl)pyridine are used in synthesizing RAF inhibitors for cancer treatment and checkpoint kinase inhibitors for immunotherapy.[12] The methylsulfonyl group can act as a hydrogen bond acceptor and improve metabolic stability, making it a desirable feature in drug design.

-

Agrochemicals : 4-Amino-2-chloropyridine is a key intermediate in the synthesis of forchlorfenuron, a plant growth regulator.[13] The structural similarity suggests that this compound could serve as a valuable building block for developing new classes of pesticides and herbicides.

-

Materials Science : Pyridine derivatives are also used to create ligands for catalysts and functional materials.[12]

Safety and Handling

No specific safety data sheet (SDS) for this compound was found in the initial search. However, aminopyridines as a class are often associated with significant toxicity. For example, 4-aminopyridine is classified as "Fatal if swallowed" (H300) and "Toxic in contact with skin or if inhaled" (H311 + H331).[14][15]

General Precautions :

-

Handling : Always handle this compound in a well-ventilated chemical fume hood.[14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or a face shield.[15]

-

Exposure : Avoid formation and inhalation of dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[15][16]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

Disclaimer : This information is based on related compounds. It is imperative to consult the specific, up-to-date Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- 1. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]

- 2. This compound; 2-(METHYLSULFONYL)-4-PYRIDINAMINE; 2-(methylsulfonyl)pyridin-4-amine; QC-5457 | Chemrio [chemrio.com]

- 3. This compound - CAS:944401-88-1 - 东莞康润实验科技有限公司 [krlab.com]

- 4. This compound/CAS:944401-88-1-HXCHEM [hxchem.net]

- 5. This compound | C6H8N2O2S | CID 53393178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-2-methylpyridine 97 18437-58-6 [sigmaaldrich.com]

- 7. 4-氨基-2-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 8. 2-アミノ-4-ピコリン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. chimia.ch [chimia.ch]

- 12. ossila.com [ossila.com]

- 13. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Amino-2-(methylsulfonyl)pyridine: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(methylsulfonyl)pyridine (CAS Number: 944401-88-1) is a strategically important heterocyclic building block in contemporary drug discovery. Its unique electronic and structural features, characterized by an electron-donating amino group and a potent electron-withdrawing methylsulfonyl group on a pyridine scaffold, offer medicinal chemists a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes information from closely related analogues and foundational chemical principles to provide actionable insights for researchers in the field.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, its inherent basicity, and its capacity for diverse substitution patterns make it a privileged structure in drug design.[2] Aminopyridines, in particular, serve as crucial intermediates and pharmacophores, imparting desirable physicochemical properties and biological activity.[3] The introduction of a methylsulfonyl group further enhances the chemical versatility of the pyridine ring, often modulating its reactivity and influencing ligand-receptor interactions. This guide focuses on the specific attributes of this compound, a molecule poised at the intersection of these key functional groups.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 944401-88-1 | [4] |

| Molecular Formula | C₆H₈N₂O₂S | [4] |

| Molecular Weight | 172.21 g/mol | [4] |

| Appearance | Likely a solid at room temperature, based on related aminopyridines. | N/A |

| Solubility | Expected to have some solubility in polar organic solvents like DMSO and DMF. | N/A |

| pKa | The 4-amino group is expected to be basic, with a pKa influenced by the electron-withdrawing methylsulfonyl group. | N/A |

Synthesis Strategies

The synthesis of this compound likely involves a multi-step sequence starting from readily available pyridine precursors. While a specific protocol for this exact molecule is not detailed in the available literature, the general strategies for synthesizing substituted pyridines can be applied. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the amino group, preceded by the oxidation of a more easily installed thioether.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

This protocol is a hypothetical sequence based on common reactions in pyridine chemistry.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis would likely commence with a commercially available di-substituted pyridine, such as 2-chloro-4-nitropyridine. The chlorine at the 2-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 4-position. Reaction with sodium thiomethoxide would displace the chloride to install the methylthio group.

Step 2: Oxidation of the Thioether

The resulting 4-nitro-2-(methylthio)pyridine can then be oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate. Careful control of the reaction conditions is necessary to avoid over-oxidation or side reactions.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the desired 4-amino functionality. A variety of reducing agents can be employed for this purpose, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).

References

- 1. article.sciencepg.com [article.sciencepg.com]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. This compound | C6H8N2O2S | CID 53393178 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Versatile Scaffold: A Technical Guide to 4-Amino-2-(methylsulfonyl)pyridine

An In-depth Exploration of its Synthesis, Properties, and Evolving Role in Medicinal Chemistry

Abstract

This technical guide delves into the discovery and history of 4-Amino-2-(methylsulfonyl)pyridine, a heterocyclic compound that has garnered significant interest as a versatile building block in modern drug discovery. While a singular "discovery" event is not prominently documented, its emergence is intrinsically linked to the broader exploration of substituted aminopyridines as pharmacologically active scaffolds. This guide will illuminate the most probable synthetic pathway, detail its physicochemical properties, and explore its applications in the design and development of novel therapeutic agents. The content is tailored for researchers, scientists, and drug development professionals, providing both a historical context and practical insights into the utility of this important molecule.

Introduction: The Rise of Substituted Pyridines in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in medicinal chemistry. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Within the expansive family of pyridine derivatives, aminopyridines have emerged as particularly valuable synthons. The amino group not only imparts basicity but also serves as a key handle for further chemical modifications, enabling the construction of diverse molecular libraries for high-throughput screening. The introduction of a sulfonyl group, such as the methylsulfonyl moiety, further enhances the molecule's potential by providing a strong hydrogen bond acceptor and influencing its solubility and metabolic stability. It is at the confluence of these structural features that this compound emerges as a compound of significant interest.

Historical Context and Postulated Discovery

The most logical and chemically sound pathway to its first synthesis would have been through the oxidation of its thioether precursor, 4-Amino-2-(methylthio)pyridine.[4] This common and reliable transformation in organic synthesis provides a straightforward route to the corresponding sulfone. The history of this compound is therefore intrinsically tied to the synthesis and exploration of its methylthio analogue.

Synthetic Pathways: From Precursor to Final Compound

The synthesis of this compound is best understood as a two-stage process, beginning with the preparation of the key intermediate, 4-Amino-2-(methylthio)pyridine, followed by its oxidation.

Synthesis of the Precursor: 4-Amino-2-(methylthio)pyridine

The construction of the substituted pyridine ring can be achieved through various established methods in heterocyclic chemistry. A common approach involves the reaction of a suitable precursor with a source of the methylthio group.

Experimental Protocol: Synthesis of 4-(Alkylthio)-6-amino-2-oxo(thioxo)-1,2-dihydropyridine-3,5-dicarbonitriles

A plausible route to a related structural core involves the reaction of 2-(bis(alkylthio)methylene)malononitriles with cyanoacetamide or cyanothioacetamide.[5]

-

Preparation of the Sodium Isopropylate Solution: Dissolve sodium metal in anhydrous isopropanol under an inert atmosphere.

-

Reaction Mixture: To the sodium isopropylate solution, add cyanoacetamide and 2-(bis(methylthio)methylene)malononitrile.

-

Reflux: Heat the mixture to reflux for several hours. During this time, methanethiol will be evolved.

-

Isolation of the Sodium Salt: Cool the reaction mixture and filter the precipitated sodium salt.

-

Acidification: Dissolve the sodium salt in water and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 4.

-

Product Isolation: The resulting precipitate of 6-Amino-4-(methylthio)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is collected by filtration, washed with water, and dried.

This protocol describes the synthesis of a related structural class and highlights a general strategy for incorporating the methylthio group onto a pyridine scaffold.

Oxidation to this compound

The oxidation of the sulfide to a sulfone is a cornerstone transformation in organic synthesis. This step is crucial for modulating the electronic and steric properties of the molecule.

Experimental Protocol: Oxidation of a Thioether to a Sulfone

The following is a general procedure for the oxidation of a thioether, which can be adapted for the synthesis of this compound from its methylthio precursor.

-

Dissolution: Dissolve the starting material, 4-Amino-2-(methylthio)pyridine, in a suitable solvent such as acetic acid.

-

Oxidant Addition: Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), dropwise to the solution at a controlled temperature (e.g., 0-10 °C). Other common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench any excess oxidant. This can be achieved by the addition of a reducing agent like sodium bisulfite.

-

Extraction: Neutralize the reaction mixture and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Caption: General workflow for the oxidation of 4-Amino-2-(methylthio)pyridine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug design and development.

| Property | Value | Source |

| CAS Number | 944401-88-1 | [2][3] |

| Molecular Formula | C₆H₈N₂O₂S | [2][6] |

| Molecular Weight | 172.21 g/mol | [2][6] |

| Appearance | White to off-white solid | Supplier Data |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Supplier Data |

| SMILES | CS(=O)(=O)c1cc(n)ccn1 | [6] |

Role in Medicinal Chemistry and Drug Development

The true significance of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of three key functional features—the pyridine nitrogen, the amino group, and the methylsulfonyl group—provides multiple points for diversification and interaction with biological targets.

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor and can be crucial for anchoring a molecule within the active site of an enzyme or receptor.

-

Amino Group: Serves as a key nucleophile for a wide range of chemical transformations, allowing for the introduction of various side chains and the construction of larger, more complex scaffolds. It can also act as a hydrogen bond donor.

-

Methylsulfonyl Group: This powerful electron-withdrawing group influences the electronic properties of the pyridine ring. The sulfone oxygens are excellent hydrogen bond acceptors, which can significantly contribute to the binding affinity of a drug candidate.

The aminopyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. Its derivatives have shown a broad spectrum of biological activities, including but not limited to, kinase inhibition, ion channel modulation, and antimicrobial effects. A recent patent application describes a pyrimidine derivative containing a methylsulfonyl group, highlighting the continued interest in this functionality in the development of targeted therapies.[7]

Caption: Role of this compound as a building block in drug discovery.

Conclusion

This compound stands as a testament to the ongoing evolution of chemical synthesis and its profound impact on drug discovery. While its formal "discovery" may not be a single, celebrated event, its value as a versatile chemical intermediate is undeniable. The logical and efficient synthetic route, coupled with its desirable physicochemical properties and the proven track record of the aminopyridine scaffold, ensures that this compound will continue to be a valuable tool in the arsenal of medicinal chemists. As the quest for novel and more effective therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. This compound/CAS:944401-88-1-HXCHEM [hxchem.net]

- 3. This compound | C6H8N2O2S | CID 53393178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-(methylthio)pyridine | 59243-39-9 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. aablocks.com [aablocks.com]

- 7. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

The Emerging Landscape of 4-Amino-2-(methylsulfonyl)pyridine Analogues: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine scaffold remains a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] Within this vast chemical space, the 4-Amino-2-(methylsulfonyl)pyridine core represents a promising, yet underexplored, platform for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and prospective therapeutic applications of structural analogues and derivatives of this compound. By synthesizing data from related chemical series, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and field-proven insights necessary to navigate and innovate within this chemical class. We will delve into rational synthetic strategies, explore potential biological targets by drawing parallels with structurally similar compounds, and outline key experimental protocols for screening and evaluation.

Introduction: The Strategic Value of the 4-Aminopyridine Scaffold

Aminopyridines are a class of monoamino and diamino derivatives of pyridine that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The parent compound, 4-aminopyridine, is a well-established potassium channel blocker used in the treatment of certain neurological conditions.[3][4] The unique structural properties of the aminopyridine ring allow for interaction with a wide array of enzymes and receptors, leading to a broad spectrum of pharmacological effects.[1] The introduction of a methylsulfonyl group at the 2-position of the 4-aminopyridine core introduces a potent electron-withdrawing group and a hydrogen bond acceptor, significantly altering the molecule's electronic and steric properties. This modification can influence binding affinities, metabolic stability, and pharmacokinetic profiles, making the this compound scaffold a compelling starting point for the design of novel drug candidates.

Synthetic Strategies: Building the this compound Core

While a definitive, high-yield synthesis specifically for this compound is not extensively detailed in publicly available literature, a rational and efficient synthetic approach can be designed based on established methodologies for related pyridine derivatives. The following proposed workflow is a synthesis of proven chemical transformations, offering a self-validating system for obtaining the core scaffold and its analogues.

Proposed Synthetic Workflow

The construction of the this compound scaffold can be envisioned through a multi-step process, likely commencing with a pre-functionalized pyridine ring. A plausible route involves the introduction of the methylsulfonyl moiety, followed by the installation of the amino group.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Nucleophilic Aromatic Substitution: 2-Chloro-4-nitropyridine is treated with sodium thiomethoxide (NaSMe) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is typically carried out at elevated temperatures to facilitate the displacement of the chloride with the thiomethyl group.

-

Oxidation: The resulting 2-(methylthio)-4-nitropyridine is then oxidized to the corresponding sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction: The final step involves the reduction of the nitro group to the desired amine. This can be achieved through various established methods, including catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst in a protic solvent like ethanol or methanol. Alternatively, metal-acid reduction using iron powder in the presence of hydrochloric acid or acetic acid is a robust and scalable method.[5]

Potential Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound derivatives can be inferred from the biological activities of structurally related compounds. The combination of the 4-aminopyridine moiety, known to interact with ion channels, and the 2-methylsulfonylphenyl group, found in inhibitors of various enzymes, suggests a broad range of possible applications.

Kinase Inhibition

The pyridylpyrimidinylaminophenyl scaffold is a key pharmacophore in several approved tyrosine kinase inhibitors.[6] The structural similarity of this compound derivatives to these compounds suggests their potential as kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

-

Potential Targets: c-Jun N-terminal kinases (JNK), Receptor-interacting protein kinase 2 (RIPK2), Casein Kinase II (CK2).[7][8][9]

Caption: Putative mechanism of action for kinase inhibition.

Anti-inflammatory Activity

Derivatives of 2-(4-methylsulfonyl)phenylpyridine have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2][10] The introduction of a 4-amino group could modulate this activity and potentially lead to the development of novel anti-inflammatory agents.

-

Potential Targets: Cyclooxygenase-2 (COX-2), Inducible nitric oxide synthase (iNOS).[11]

Ion Channel Modulation

The parent 4-aminopyridine is a known blocker of voltage-gated potassium channels.[3][4] While the addition of the methylsulfonyl group will significantly alter the molecule's properties, the potential for interaction with ion channels should not be disregarded. Derivatives could be explored for their effects on various ion channels implicated in neurological and cardiovascular diseases.

Structure-Activity Relationship (SAR) Insights from Related Series

Table 1: General SAR Trends from Related Pyridine Derivatives

| Structural Modification | General Observation in Related Series | Potential Impact on this compound Derivatives |

| Substitution on the Pyridine Ring | Introduction of small alkyl or halogen groups can enhance potency.[2] | May improve binding affinity to target enzymes. |

| Derivatization of the 4-Amino Group | Acylation or alkylation can modulate pharmacokinetic properties and target engagement.[6] | Could be a key handle for optimizing potency, selectivity, and ADME properties. |

| Modification of the Methylsulfonyl Group | Bioisosteric replacement with other electron-withdrawing groups can be explored. | May fine-tune electronic properties and metabolic stability. |

Key Experimental Protocols for Screening and Evaluation

A robust screening cascade is essential for the evaluation of novel this compound derivatives. The following protocols represent a standard workflow for assessing the potential of these compounds.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of test compounds against a panel of relevant kinases.

-

Methodology: A common method is a radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™).

-

Prepare a dilution series of the test compounds.

-

In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (radiolabeled or with a fluorescent tag).

-

Add the test compounds to the wells.

-

Incubate the plate to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of phosphorylated substrate.

-

Calculate the IC50 value for each compound.

-

Cellular Anti-inflammatory Assay

-

Objective: To assess the ability of test compounds to inhibit the production of inflammatory mediators in a cellular context.

-

Methodology:

-

Culture a relevant cell line (e.g., RAW 264.7 macrophages).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Treat the cells with a dilution series of the test compounds.

-

After an incubation period, collect the cell supernatant.

-

Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).

-

Determine the IC50 for the inhibition of cytokine release.

-

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. While dedicated research on this specific chemical class is in its early stages, the wealth of information available for structurally related compounds provides a solid foundation for future drug discovery efforts. The synthetic accessibility of this scaffold, combined with the potential for diverse biological activities, makes it an attractive area for further investigation. Future work should focus on the systematic synthesis and screening of analogue libraries to establish clear structure-activity relationships. Furthermore, the elucidation of the precise molecular targets of active compounds will be crucial for their continued development. This technical guide serves as a catalyst for such endeavors, providing the necessary framework and insights to unlock the therapeutic potential of this compound derivatives.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-heterosubstituted-3-(4-methylsulfonyl)phenyl-5-trifluoromethyl pyridines as selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-2-(methylsulfonyl)pyridine: A Scoping Guide for Therapeutic Potential and Preclinical Evaluation

Foreword: Unveiling the Therapeutic Promise of a Novel Pyridine Scaffold

To the researchers, chemists, and pioneers of drug discovery, this document serves as an in-depth technical exploration into the latent biological activities of 4-Amino-2-(methylsulfonyl)pyridine. In the vast landscape of medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, consistently integrated into a diverse array of clinically impactful agents.[1] This guide eschews a conventional template, instead adopting a structure that mirrors the scientific inquiry itself—from foundational synthesis to the rational prediction of biological function and a roadmap for its empirical validation. As we dissect the constituent moieties of this molecule—the established pharmacophore of 4-aminopyridine and the modulating influence of the methylsulfonyl group—we will construct a compelling, evidence-based narrative for its potential as a therapeutic candidate. This is not merely a review of what is known, but a forward-looking prospectus for what is possible.

I. Molecular Architecture and Synthetic Strategy

The unique juxtaposition of a 4-amino group and a 2-methylsulfonyl substituent on a pyridine ring presents a molecule with a rich electronic landscape, ripe for interaction with biological targets. The amino group offers a key hydrogen bond donor and a site for potential further derivatization, while the potent electron-withdrawing nature of the methylsulfonyl group can significantly modulate the pKa of the pyridine nitrogen and influence the molecule's overall pharmacokinetic profile.

A Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Guideline for Synthesis

Step 1: Synthesis of 2-(Methylthio)-4-nitropyridine

-

To a solution of 2-chloro-4-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(methylthio)-4-nitropyridine.

Step 2: Synthesis of 2-(Methylsulfonyl)-4-nitropyridine

-

Dissolve 2-(methylthio)-4-nitropyridine (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(methylsulfonyl)-4-nitropyridine, which can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of this compound

-

To a mixture of 2-(methylsulfonyl)-4-nitropyridine (1.0 eq) in ethanol and water, add ammonium chloride (4.0 eq) and iron powder (5.0 eq).

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the target compound, this compound.

II. Predicted Biological Activities and Mechanistic Rationale

The convergence of the 4-aminopyridine and methylsulfonyl functionalities within a single molecular entity suggests a multi-faceted pharmacological profile. Below, we explore the most promising potential biological activities, grounded in the established actions of these core components.

A. Neuroprotection and Potassium Channel Modulation

The 4-aminopyridine scaffold is a well-established blocker of voltage-gated potassium (Kv) channels.[2][3] This mechanism is the basis for the therapeutic use of dalfampridine (a sustained-release formulation of 4-aminopyridine) in improving walking in patients with multiple sclerosis.[2][3] By blocking Kv channels, 4-aminopyridine enhances the conduction of action potentials along demyelinated axons.

Hypothesized Mechanism of Action:

It is highly probable that this compound will exhibit inhibitory activity against a range of Kv channels, including Kv1.1 and Kv1.2.[4] The methylsulfonyl group, with its strong electron-withdrawing properties, may modulate the affinity and selectivity of the molecule for different Kv channel subtypes compared to unsubstituted 4-aminopyridine. This could potentially lead to a more favorable therapeutic window or a differentiated efficacy profile.

Caption: Hypothesized mechanism of neuroprotection via Kv channel blockade.

B. Anticancer Potential

Emerging evidence suggests that aminopyridine derivatives possess anticancer properties.[5][6] Voltage-gated potassium channels are overexpressed in several cancer cell lines, and their blockade can lead to a reduction in cell proliferation and viability.[7] Furthermore, some 4-aminopyridine derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[8]

Hypothesized Mechanism of Action:

This compound may exert anticancer effects through multiple mechanisms:

-

Inhibition of Kv Channels: Blockade of overexpressed Kv channels in cancer cells could disrupt ion homeostasis, leading to cell cycle arrest and apoptosis.[7]

-

Modulation of Signaling Pathways: The aminopyridine core could interact with various kinases or other signaling proteins implicated in cancer progression.

-

Synergistic Effects: The methylsulfonyl group could enhance the anticancer activity of the aminopyridine core or provide its own antiproliferative effects.

C. Anti-inflammatory and Antioxidant Effects

The methylsulfonyl moiety is a key feature of methylsulfonylmethane (MSM), a compound known for its anti-inflammatory and antioxidant properties.[9] MSM has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to enhance the body's antioxidant defenses.[[“]][[“]][12]

Hypothesized Mechanism of Action:

The presence of the methylsulfonyl group in this compound suggests that the molecule may possess anti-inflammatory and antioxidant activities. It could potentially:

-

Suppress Pro-inflammatory Cytokine Production: Inhibit signaling pathways, such as NF-κB, that are central to the inflammatory response.[9]

-

Scavenge Reactive Oxygen Species (ROS): The sulfur atom in the methylsulfonyl group could contribute to the detoxification of ROS.

-

Modulate Immune Cell Function: Influence the activity of immune cells involved in inflammation.

III. Preclinical Evaluation Strategy: A Roadmap to Validation

To empirically validate the hypothesized biological activities of this compound, a structured preclinical evaluation is proposed.

A. In Vitro Assays

| Biological Activity | Primary Assays | Secondary Assays | Cell Lines |

| Neuroprotection | Electrophysiological patch-clamp assays to determine IC50 values for various Kv channel subtypes (e.g., Kv1.1, Kv1.2, Kv1.3). | In vitro models of neuronal injury (e.g., glutamate-induced excitotoxicity, oxidative stress). | HEK293 cells expressing specific Kv channel subtypes, primary neuronal cultures. |

| Anticancer | MTT or CellTiter-Glo® cell viability assays to determine GI50 values. | Flow cytometry for cell cycle analysis and apoptosis (Annexin V/PI staining). Western blotting for key signaling proteins (e.g., caspases, cyclins). | A panel of cancer cell lines representing different tumor types (e.g., breast, colon, lung). |

| Anti-inflammatory | LPS-stimulated macrophage assays to measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA. | Western blotting for NF-κB activation. ROS production assays. | RAW 264.7 murine macrophage cell line, primary human macrophages. |

B. In Vivo Models

Following promising in vitro results, evaluation in relevant animal models will be critical.

-

Neuroprotection: Experimental autoimmune encephalomyelitis (EAE) model for multiple sclerosis.

-

Anticancer: Xenograft models using human cancer cell lines implanted in immunodeficient mice.

-

Anti-inflammatory: Carrageenan-induced paw edema model for acute inflammation.

Caption: A structured workflow for the preclinical evaluation of this compound.

IV. Conclusion and Future Directions

This compound represents a compelling, yet underexplored, chemical entity with significant therapeutic potential. By logically dissecting its constituent pharmacophores, we have constructed a strong rationale for its investigation as a neuroprotective agent, an anticancer compound, and an anti-inflammatory molecule. The proposed synthetic route and preclinical evaluation strategy provide a clear and actionable framework for researchers to empirically test these hypotheses. The journey from a conceptual molecule to a clinically validated therapeutic is arduous, but it begins with a sound scientific premise. It is our hope that this guide will catalyze the necessary research to unlock the full potential of this compound for the benefit of patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. neurology.org [neurology.org]

- 3. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Investigation of the Effects of Blocking Potassium Channels With 4-Aminopyridine on Paclitaxel Activity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. consensus.app [consensus.app]

- 11. consensus.app [consensus.app]

- 12. The Influence of Methylsulfonylmethane on Inflammation-Associated Cytokine Release before and following Strenuous Exercise - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Amino-2-(methylsulfonyl)pyridine for Advanced Research Applications

Abstract

This technical guide provides an in-depth overview of 4-Amino-2-(methylsulfonyl)pyridine (CAS No. 944401-88-1), a key heterocyclic building block for researchers in drug discovery and medicinal chemistry.[1] This document, designed for scientists and drug development professionals, moves beyond a simple catalog listing to offer practical insights into the compound's procurement, quality assessment, and strategic application in the synthesis of novel chemical entities. We will explore the rationale behind its molecular design, common synthetic challenges, and provide a validated protocol for its use in a representative chemical transformation, thereby equipping researchers with the necessary knowledge for its effective and reliable integration into their research workflows.

Introduction: The Strategic Value of this compound in Modern Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[2] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group while offering improved solubility and a key hydrogen bond acceptor in the form of the ring nitrogen. The specific substitution pattern of this compound offers a unique combination of functionalities that are highly sought after in the design of targeted therapeutics.

The 4-amino group provides a crucial vector for further chemical modification. It can act as a nucleophile in a wide array of reactions, such as amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, a fundamental activity in lead optimization. Furthermore, the amino group can serve as a potent hydrogen bond donor, enabling strong and specific interactions with biological targets like protein kinases.[3]

The 2-methylsulfonyl group (-SO₂CH₃) is a powerful electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic properties of the pyridine ring, modulating its pKa and reactivity. From a drug design perspective, the sulfonyl group is often employed to enhance metabolic stability, improve aqueous solubility, and occupy specific pockets within a protein's active site.[4] The combination of these two functional groups on a single pyridine scaffold makes this compound a versatile and high-value starting material for constructing complex molecules with tailored pharmacological profiles.

Commercial Sourcing and Supplier Overview

Reliable and consistent sourcing of starting materials is the bedrock of reproducible research. For a specialized building block like this compound, it is imperative to partner with suppliers who can provide comprehensive analytical data and ensure batch-to-batch consistency. Below is a comparative table of prominent commercial suppliers.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Key Documentation |

| Sigma-Aldrich (Distributor for Combi-Blocks, Inc.) | COM448682851 | ≥96% | 5g, 10g, 25g | Certificate of Analysis (COA), Certificate of Origin (COO), MSDS[5] |

| HXCHEM | HXCHEM-944401-88-1 | Inquire | Bulk and custom synthesis | Inquire with company[6] |

| Dongguan Kangrun Experimental Technology Co., Ltd. | A1070557-5g | Inquire | 5g | Product page with CAS[7] |

Note: Availability and product details are subject to change. Researchers should always verify specifications with the supplier before ordering.

Quality Control and In-House Validation: A Self-Validating System

While suppliers provide a Certificate of Analysis (COA), it is best practice within a rigorous research environment to perform in-house validation of critical starting materials. This ensures the material's identity and purity meet the stringent requirements of the planned synthesis, preventing costly and time-consuming troubleshooting later.

Core Analytical Techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful technique for confirming the structural integrity of the molecule. The spectrum should be consistent with the expected structure of this compound. Key features to look for include the singlet for the methylsulfonyl protons, and the distinct signals for the aromatic protons on the pyridine ring, and the broad signal for the amino protons. The integration of these signals should correspond to the number of protons in each environment.

-

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): HPLC is the workhorse for assessing purity. An isocratic or gradient method can be developed to separate the main compound from any potential impurities.[7] A high-purity sample should exhibit a single major peak, typically >95% by area under the curve (AUC).

-

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the mass detection capabilities of mass spectrometry. It is invaluable for confirming the molecular weight of the compound (172.21 g/mol ) and identifying any potential impurities.[1]

The following diagram illustrates a typical quality control workflow for an incoming starting material like this compound.

Caption: Quality Control Workflow for Starting Materials.

Synthetic Utility: A Representative Experimental Protocol

To demonstrate the utility of this compound as a synthetic intermediate, we provide a detailed protocol for a standard amide coupling reaction. This type of transformation is fundamental in medicinal chemistry for attaching various side chains to the amino group.

Protocol: Synthesis of N-(2-(methylsulfonyl)pyridin-4-yl)acetamide

Objective: To acylate the 4-amino group of this compound using acetic anhydride.

Materials:

-

This compound (1.0 eq)

-

Pyridine (anhydrous, as solvent)

-

Acetic Anhydride (1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: This is done to moderate the exothermic reaction of the anhydride with the amine and prevent potential side reactions.

-

Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over 5-10 minutes. Causality: The slow addition prevents a rapid temperature increase. Pyridine acts as both the solvent and a base to neutralize the acetic acid byproduct.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, dilute the mixture with dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality: The bicarbonate wash removes excess acetic anhydride and the acetic acid byproduct. The water and brine washes remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel to afford the pure N-(2-(methylsulfonyl)pyridin-4-yl)acetamide.

The following diagram outlines the key steps in this synthetic transformation.

Caption: Workflow for Amide Coupling Reaction.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound. Researchers must consult the Safety Data Sheet (SDS) provided by the supplier before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than just a catalog chemical; it is a strategically designed building block that offers significant advantages for the synthesis of complex, biologically active molecules. Its unique combination of a reactive amino group and a modulating methylsulfonyl group provides medicinal chemists with a powerful tool for lead discovery and optimization. By understanding the principles of its sourcing, quality control, and synthetic application, researchers can effectively leverage this compound to accelerate their drug development programs.

References

- 1. This compound | C6H8N2O2S | CID 53393178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of some novel 4-aminoquinazolines as Pan-PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound/CAS:944401-88-1-HXCHEM [hxchem.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

The Strategic deployment of 4-Amino-2-(methylsulfonyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in FDA-approved drugs and their ability to engage in critical interactions with biological targets.[1][2] This guide focuses on a particularly valuable, yet under-documented building block: 4-Amino-2-(methylsulfonyl)pyridine .

The unique electronic architecture of this compound, characterized by the interplay between the electron-donating amino group at the 4-position and the potent electron-withdrawing methylsulfonyl group at the 2-position, imparts a distinct reactivity profile that can be strategically exploited by medicinal chemists. The methylsulfonyl moiety not only activates the pyridine ring for nucleophilic aromatic substitution (SNAr) but also serves as a key hydrogen bond acceptor, a feature frequently leveraged in the design of kinase inhibitors.[3][4] This document provides an in-depth exploration of the properties, synthesis, and application of this compound, offering detailed protocols and expert insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its rational application in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | CAS Number |

| Molecular Formula | C₆H₈N₂O₂S | 944401-88-1[5][6][7][8][9][10][11] |

| Molecular Weight | 172.21 g/mol [5][10] | |

| Appearance | Off-white to yellow solid | |

| IUPAC Name | 2-(methylsulfonyl)pyridin-4-amine[5][10] | |

| XLogP3 | -0.3 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 4 | [9] |

The methylsulfonyl group at the C2 position significantly lowers the pKa of the pyridine nitrogen, reducing its basicity compared to unsubstituted aminopyridines. This electronic modulation is a key determinant of the molecule's reactivity. The primary amino group at C4 remains a potent nucleophile and a valuable handle for a variety of chemical transformations.

The core reactivity of this compound is dictated by the strong electron-withdrawing nature of the sulfonyl group. This creates a highly electron-deficient pyridine ring, making the positions ortho and para to the sulfonyl group (C4 and C6) exceptionally susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in medicinal chemistry.

Synthesis of the Building Block: A Validated Protocol

The accessibility of a building block is a critical consideration for its widespread adoption. This compound can be reliably synthesized from commercially available starting materials. The following two-step protocol is adapted from established procedures found in the patent literature.[12]

Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 2-(Methylthio)pyridin-4-amine

-

Rationale: This step involves a nucleophilic aromatic substitution where the thiomethoxide anion displaces the chloride at the 2-position of the pyridine ring. The reaction is typically conducted in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the SNAr mechanism.

-

Procedure:

-

To a solution of 2-chloropyridin-4-amine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add sodium thiomethoxide (1.2 eq).

-

The reaction mixture is heated in a sealed vessel, for instance using microwave irradiation, to approximately 200°C for 30 minutes.[12]

-

Upon completion, the reaction is cooled to room temperature and diluted with water.

-

The product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Protocol 2: Synthesis of this compound

-